Doxazosin, (S)-

Overview

Description

(S)-Doxazosin, also known as (+)-doxazosin, is the pharmacologically active enantiomer of the racemic α1-adrenoceptor antagonist (±)-doxazosin. It is primarily used to treat hypertension and benign prostatic hyperplasia (BPH) by relaxing vascular and prostate smooth muscle via selective inhibition of α1-adrenoceptors . Beyond its classical applications, (S)-doxazosin exhibits off-target antitumor and anti-angiogenic properties, such as inhibiting Akt phosphorylation and EphA2 receptor signaling, which are implicated in prostate, renal, and breast cancer progression . Its enantiomer, (R)-doxazosin (−)-doxazosin, shows reduced hypotensive efficacy but contributes to synergistic effects in the racemic formulation .

Preparation Methods

Industrial-Scale Condensation of Doxazosin Base

Carbodiimide-Mediated Coupling

The foundational method for doxazosin base synthesis involves condensing 2,3-dihydrobenzo dioxine-2-carboxylic acid (IV) with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (III) using dicyclohexylcarbodiimide (DCC) as a coupling agent . In a representative procedure, 45.0 g of carboxylic acid (IV) and 63.58 g of amine (III) are stirred in tetrahydrofuran (THF) at 20–25°C. DCC (54.0 g) is added, yielding doxazosin base after 1.5 hours with 99.0% HPLC purity . Charcoal treatment and acetone recrystallization remove byproducts like dicyclohexylurea.

Table 1: Reaction Parameters for DCC-Mediated Synthesis

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Coupling Agent | DCC (1.05 eq) |

| Temperature | 20–25°C |

| Reaction Time | 1.5 hours |

| Final Purity (HPLC) | 99.0% |

This method’s scalability is offset by challenges in DCC removal, necessitating iterative washing with acetone .

Enantioselective Synthesis of (S)-Doxazosin

Palladium-Catalyzed Desymmetric O-Arylation

The (S)-enantiomer is synthesized via palladium-catalyzed intramolecular O-arylation of 2-(2-halophenoxy)propane-1,3-diols . Using a spirobiindane-based bisphosphine monoxide ligand (SDP(O)), the reaction achieves 92% enantiomeric excess (ee) by stabilizing the transition state in an anti-conformation . The ligand’s steric bulk prevents β-hydride elimination, a common side reaction in analogous phosphine systems.

Table 2: Enantioselective Synthesis Optimization

| Condition | Optimal Value |

|---|---|

| Catalyst | Pd(OAc)₂/SDP(O) |

| Ligand Loading | 5 mol% |

| Solvent | Toluene |

| Temperature | 100°C |

| Enantiomeric Excess | 92% ee |

This method’s enantiocontrol stems from the ligand’s ability to enforce a boat conformation in the seven-membered palladacycle, favoring (S)-configuration formation .

Preparation of Doxazosin Mesylate Crystal Forms

Form Y Crystallization

Doxazosin mesylate is stabilized as Form Y by reacting doxazosin base with methanesulfonic acid in methanol containing 3–5% water . In Example 3, 10.0 g of doxazosin and 2.3 g of methanesulfonic acid in 120 mL of 3% aqueous methanol yield 9.5 g of Form Y after 4 hours at 15°C . X-ray diffraction (XRD) confirms distinct peaks at 2θ = 8.9°, 12.3°, and 17.1° .

Table 3: Impact of Water Content on Crystal Form

| Water in Methanol (%) | Crystal Form | Purity (%) |

|---|---|---|

| <0.5 | Amorphous | 85.2 |

| 3.0 | Form Y | 98.7 |

| 8.0 | Form Y + Impurities | 94.1 |

Exceeding 5% water induces impurities, while anhydrous conditions produce amorphous material .

Comparative Analysis of Synthetic Routes

Yield and Scalability

The DCC-mediated method produces kilogram-scale batches (93 g per run) but requires toxic solvent recovery . In contrast, the enantioselective route offers stereochemical precision but operates at smaller scales (≤10 g) . Form Y crystallization enhances bioavailability, with 98.7% purity achievable under optimized hydration .

Environmental and Economic Considerations

THF and acetone in the condensation method pose flammability risks, whereas aqueous methanol in mesylate preparation reduces hazardous waste . The palladium catalyst’s cost (∼$1,200/mol) limits enantioselective synthesis to high-value applications .

Scientific Research Applications

Hypertension Management

Doxazosin is widely recognized for its effectiveness in managing hypertension. It works by relaxing blood vessels, thereby reducing peripheral vascular resistance. Clinical studies demonstrate that doxazosin can achieve significant reductions in both systolic and diastolic blood pressure. For instance, a multicenter study reported a mean reduction in sitting blood pressure of -15.4/-15.8 mm Hg after treatment with doxazosin over 14 weeks .

Table 1: Clinical Efficacy of Doxazosin in Hypertension

Benign Prostatic Hyperplasia

Doxazosin is also FDA-approved for treating benign prostatic hyperplasia (BPH). It alleviates urinary symptoms by relaxing smooth muscle in the prostate and bladder neck, leading to improved urinary flow rates . Studies have shown that doxazosin significantly increases peak urinary flow rates and reduces symptoms associated with BPH .

Pharmacological Insights

Doxazosin's pharmacological profile extends beyond hypertension and BPH treatment. It has been shown to positively influence lipid profiles, demonstrating modest reductions in total cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels . This lipid-modulating effect may contribute to its potential cardiovascular benefits.

Table 2: Lipid Profile Changes with Doxazosin Treatment

| Lipid Parameter | Change (%) |

|---|---|

| Total Cholesterol | -3.1 |

| Triglycerides | -3.8 |

| HDL Cholesterol | +Increase |

Ureteral Stones

Doxazosin has been explored as a treatment for ureteral stones, particularly for expediting stone passage in patients with stones less than 10 mm . While tamsulosin is more commonly used for this indication, doxazosin has shown efficacy when used alone or in combination with other treatments.

PTSD-Associated Nightmares

Recent studies suggest that doxazosin may be beneficial in treating nightmares associated with post-traumatic stress disorder (PTSD). Its longer half-life compared to prazosin allows for more stable dosing without significant hypotensive effects, making it a viable alternative .

Experimental Research and Case Studies

Recent experimental studies have highlighted additional therapeutic potentials of doxazosin:

- A study demonstrated that doxazosin could attenuate liver fibrosis by inhibiting autophagy via the PI3K/Akt/mTOR signaling pathway . This finding suggests a novel application in liver disease management.

- In patients with resistant hypertension, the combination of spironolactone and doxazosin showed enhanced blood pressure control compared to monotherapy, indicating its utility in complex cases .

Case Study Example: Resistant Hypertension Treatment

Mechanism of Action

Doxazosin, (S)- works by selectively inhibiting postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to the relaxation of blood vessels, resulting in decreased total peripheral resistance and lower blood pressure . In the prostate and bladder neck, it reduces sympathetic tone-induced urethral stricture, alleviating symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

Comparison with Enantiomers: (S)-Doxazosin vs. (R)-Doxazosin

Pharmacodynamic Differences :

- (S)-Doxazosin demonstrates superior hypotensive effects compared to (R)-doxazosin. In conscious rats, long-term administration of (S)-doxazosin (8 mg/kg) reduced systolic blood pressure (SBP) by 28.6 mmHg, whereas (R)-doxazosin alone had negligible effects .

- Synergy in Racemic Mixture : The racemic (±)-doxazosin formulation shows enhanced efficacy due to pharmacodynamic interactions. Plasma concentrations of (S)-doxazosin are 8-fold higher than (R)-doxazosin after administration, suggesting faster clearance of the (R)-enantiomer .

Table 1: Enantiomer-Specific Effects in Rats

| Parameter | (S)-Doxazosin | (R)-Doxazosin | (±)-Doxazosin |

|---|---|---|---|

| SBP Reduction (mmHg) | 28.6 | 2.1 | 31.2 |

| Plasma Concentration* | 96.56 ng/mL | 12.01 ng/mL | 108.57 ng/mL |

| Akt Inhibition | Strong | Weak | Moderate-Strong |

Comparison with Other α1-Adrenergic Antagonists

Tamsulosin :

- Efficacy : In BPH, tamsulosin shows comparable symptom relief (IPSS score reduction: −6.4) to standard doxazosin (−7.4) but superior to Doxazosin-GITS (−8.0) in some studies . However, Doxazosin-GITS outperforms tamsulosin in improving storage symptoms (IPSS-S) .

- Safety : Tamsulosin has fewer cardiovascular side effects (e.g., hypotension, dizziness) than standard doxazosin but similar tolerability to Doxazosin-GITS .

Terazosin and Alfuzosin :

- Efficacy : Terazosin (5 mg) and doxazosin (4 mg) show equivalent IPSS reductions (~−9.2 vs. −7.4) in BPH . Alfuzosin, however, is less effective than doxazosin in hypertensive patients .

- Formulation Impact : Doxazosin-GITS (gastrointestinal therapeutic system) provides steadier pharmacokinetics, reducing peak plasma fluctuations and adverse events compared to standard formulations .

Table 2: Efficacy in BPH (IPSS Reduction)

| Drug | IPSS Reduction (Points) | Study Duration | Reference |

|---|---|---|---|

| Doxazosin-GITS | −8.0 | 20 weeks | |

| Tamsulosin | −6.4 | 20 weeks | |

| Terazosin | −7.4 | 42 weeks | |

| Alfuzosin | −7.4 | 14 weeks |

Comparison with 5-Alpha Reductase Inhibitors (Finasteride)

- Monotherapy vs. Combination: Doxazosin alone reduces IPSS by −6.0 over 4 years, while finasteride alone achieves −5.0. Combination therapy (doxazosin + finasteride) yields greater improvements (−7.0 IPSS; +3.7 mL/sec Qmax) and reduces long-term disease progression risk by 66% .

Table 3: MTOPS Study Outcomes (4-Year Follow-Up)

| Treatment | IPSS Change | Qmax Improvement (mL/sec) |

|---|---|---|

| Placebo | −4.0 | +1.4 |

| Doxazosin | −6.0 | +2.5 |

| Finasteride | −5.0 | +2.2 |

| Doxazosin + Finasteride | −7.0 | +3.7 |

Comparison with Structural Derivatives (DZ-50)

The quinazoline derivative DZ-50 , developed by replacing doxazosin’s methoxy side chains with tert-butylphenyl or phenanthren-9-yl-phenyl groups, exhibits 5-fold greater potency (IC50: 0.5–1.2 µM vs. 6.0 µM for doxazosin) in inhibiting Akt and suppressing prostate cancer cell migration . In vivo, DZ-50 reduces tumor volume by 62% compared to 38% with doxazosin at equivalent doses .

Formulations :

- Doxazosin-GITS achieves stable plasma concentrations (296.10 ng/mL at 2 h) with fewer fluctuations than the standard formulation (peak: 306.97 ng/mL at 1 h), minimizing hypotension risks .

Biological Activity

Doxazosin, specifically its (S)-enantiomer, is an alpha-1 adrenergic antagonist primarily used for treating hypertension and symptoms of benign prostatic hyperplasia (BPH). Its biological activity extends beyond these common applications, influencing various cellular mechanisms and pathways. This article explores the biological activity of (S)-Doxazosin, focusing on its pharmacological effects, metabolic pathways, and implications in cancer therapy.

Doxazosin works by blocking alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. This mechanism is pivotal in treating hypertension and alleviating urinary retention in BPH patients. Additionally, recent studies have highlighted its potential role in cancer therapy through mechanisms involving apoptosis and cell cycle regulation.

Antihypertensive Effects

Doxazosin has been shown to significantly lower both systolic and diastolic blood pressure. A controlled study indicated that patients receiving doxazosin exhibited a mean decrease in systolic blood pressure from 150.5 mm Hg to 138.6 mm Hg over five visits, showcasing its efficacy in managing hypertension .

Urinary Flow Improvement

In clinical trials, doxazosin improved maximum urinary flow rates significantly compared to placebo, enhancing patient quality of life .

Cancer Therapy

Recent research has demonstrated that doxazosin can inhibit tumor growth in ovarian cancer models. In a study involving SKOV-3 ovarian cells implanted in mice, doxazosin treatment resulted in a 50-65% reduction in tumor volume compared to control groups. The mechanism involved the induction of apoptotic cell death and modulation of cell cycle proteins such as cyclin D1 and CDK4, which are crucial for G1 to S phase transition .

Cardiomyocyte Effects

Doxazosin has also been studied for its effects on cardiomyocytes, where it was found to stimulate galectin-3 expression and collagen synthesis. This dose-dependent increase in galectin-3 is associated with cardiac hypertrophy and may contribute to heart failure risk in patients using this medication .

Metabolic Pathways

The metabolism of doxazosin involves multiple cytochrome P450 enzymes, predominantly CYP3A4, which plays a significant role in its pharmacokinetics. A study identified 34 metabolites of doxazosin, revealing differences between the (−)-DOX and (+)-DOX enantiomers regarding their metabolic profiles . Understanding these pathways is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Adverse Effects

While doxazosin is generally well-tolerated, it can cause side effects such as hypotension, dizziness, and fatigue. The incidence of syncope was noted at 0.7% during clinical trials, emphasizing the need for cautious dosing . Additionally, there have been rare reports of priapism associated with alpha-1 antagonists like doxazosin .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing (S)-doxazosin’s cognitive effects in addiction studies?

- Methodological Answer: Use randomized, double-blind, placebo-controlled trials with validated cognitive tasks (e.g., inhibitory control assessments) and standardized withdrawal symptom scales. Include biomarkers like salivary cotinine for tobacco use validation. Ensure adequate power analysis to detect moderate effect sizes, as demonstrated in studies linking doxazosin to improved inhibitory control in tobacco-deprived individuals .

Q. How can researchers optimize dissolution profiles for extended-release (ER) formulations of (S)-doxazosin?

- Methodological Answer: Employ mixture experimental designs (e.g., varying lactose and HPMC K100M ratios) coupled with dissolution simulations using software like DDDPlus™. Validate predictions with in vitro tests (Apparatus 2, 75 rpm, simulated gastric fluid). This approach reduces development time by ~77% while achieving high correlation (R² ≥ 0.99) between predicted and observed profiles .

Q. What statistical approaches are suitable for analyzing (S)-doxazosin’s effects on hormonal biomarkers like aldosterone and renin?

- Methodological Answer: Use mixed-effects models to account for repeated measures (e.g., pre/post-treatment). Report mean ± SEM and apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions. Multiple regression can assess covariates (age, BMI, dosage), though found no significant predictors for aldosterone-to-renin ratio (ARR) changes .

Advanced Research Questions

Q. How can conflicting cardiovascular outcomes of (S)-doxazosin (e.g., ALLHAT trial vs. urologic studies) be reconciled methodologically?

- Methodological Answer: Conduct stratified meta-analyses to isolate context-specific risks. For example, ALLHAT reported a 2.04x higher congestive heart failure (CHF) risk vs. chlorthalidone in hypertensive patients , whereas urologic trials (e.g., lower ureteric stone expulsion) showed efficacy without CHF signals . Differences in patient populations (e.g., baseline CVD risk) and endpoints (e.g., stone expulsion vs. CHF) must guide interpretation.

Q. What in vitro models best elucidate (S)-doxazosin’s anti-migratory effects in cancer?

- Methodological Answer: Use Transwell assays with chemotactic gradients (e.g., 15 ng/mL HGF) and EphA2-expressing cell lines (e.g., PC3-DAB2IP KD). Quantify migration via cell counts from 6+ random fields. Include vehicle controls (DMSO) and validate EphA2 binding via NMR relaxation data, as in , which showed reduced migration with doxazosin treatment .

Q. How should researchers address missing data in pilot studies of (S)-doxazosin for substance use disorders?

- Methodological Answer: Apply intention-to-treat (ITT) analysis with sensitivity checks (e.g., multiple imputation). In , missing urine toxicology data were conservatively coded as positive for relapse. Report abstinence rates as both raw percentages and adjusted estimates, acknowledging limitations in generalizability due to small samples .

Q. What computational tools aid in predicting drug-drug interactions (DDIs) involving (S)-doxazosin?

- Methodological Answer: Leverage pharmacokinetic (PK) modeling software (e.g., Simcyp®) to simulate CYP3A4-mediated interactions. For example, noted a 10% AUC increase with cimetidine co-administration. Validate predictions with in vitro microsomal assays and therapeutic drug monitoring in clinical cohorts .

Q. Data Contradiction Analysis

Q. Why do studies report divergent effects of (S)-doxazosin on blood pressure (BP) and cardiovascular risk?

- Analysis: The ALLHAT trial emphasized BP-independent risks (e.g., CHF) in hypertensive patients with comorbidities , whereas found no significant BP-linked APRC changes but significant ARR reduction. These discrepancies highlight the need for phenotype-specific endpoints: BP stability vs. hormonal modulation. Stratify future trials by baseline renin activity and cardiac function.

Q. How does (S)-doxazosin’s efficacy in BPH conflict with its cognitive benefits in addiction?

- Analysis: showed 66% risk reduction in BPH progression with combination therapy (doxazosin + finasteride) , while linked doxazosin to cognitive improvements via α1-adrenergic blockade. Mechanistically, these effects arise from distinct pathways (prostatic smooth muscle relaxation vs. prefrontal cortex modulation). Cross-disciplinary collaboration is needed to explore dual therapeutic roles.

Q. Methodological Resources

Properties

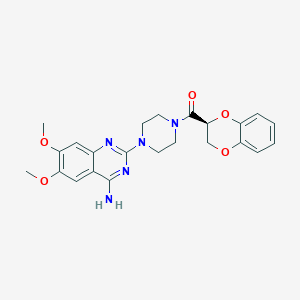

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104874-86-4 | |

| Record name | Doxazosin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXAZOSIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.